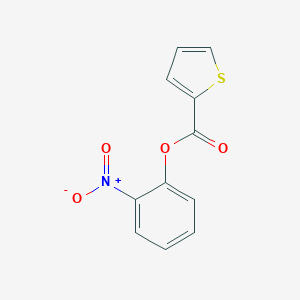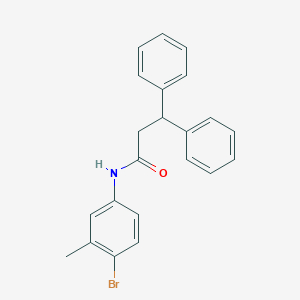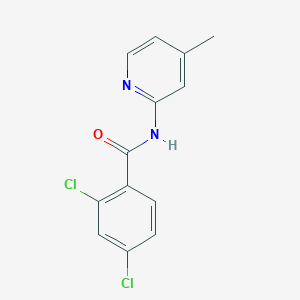
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, also known as pyridaben, is a potent insecticide that is widely used in agriculture to control various pests. It belongs to the chemical class of pyridazinones and acts as a mitochondrial electron transport inhibitor. Pyridaben has gained significant attention in recent years due to its unique mechanism of action and high efficacy against a broad range of pests.
Wirkmechanismus
Pyridaben acts as a mitochondrial electron transport inhibitor, specifically targeting complex I of the respiratory chain. It binds to the ubiquinone-binding site of complex I, preventing the transfer of electrons to ubiquinone and inhibiting ATP synthesis. This results in a disruption of cellular respiration and ultimately leads to the death of the target pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have a broad range of biochemical and physiological effects on pests, including inhibition of mitochondrial respiration, disruption of cellular energy metabolism, and induction of oxidative stress. It also affects the expression of genes involved in detoxification and stress response pathways, leading to increased susceptibility to 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridaben has several advantages for use in laboratory experiments, including its high efficacy against a broad range of pests, low toxicity to mammals and birds, and ease of application. However, it also has some limitations, such as its non-selective mode of action, which can lead to the death of non-target organisms, and its potential for the development of resistance in target pests.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, including the development of new formulations and delivery methods to increase its efficacy and reduce its environmental impact. Additionally, further studies are needed to understand the mechanisms of resistance in target pests and to develop strategies to overcome this resistance. Finally, there is a need for research on the potential long-term effects of 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide on non-target organisms and the environment.
Synthesemethoden
Pyridaben can be synthesized using several methods, including the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. Another method involves the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its insecticidal properties and has shown high efficacy against various pests such as mites, aphids, whiteflies, and thrips. It has also been shown to have a low toxicity to mammals and birds, making it an attractive alternative to other insecticides that have higher environmental impacts.
Eigenschaften
Molekularformel |
C13H10Cl2N2O |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
2,4-dichloro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI-Schlüssel |
DLGUBQBBBJHZBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




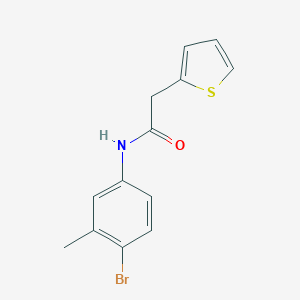
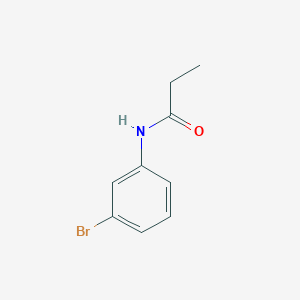
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
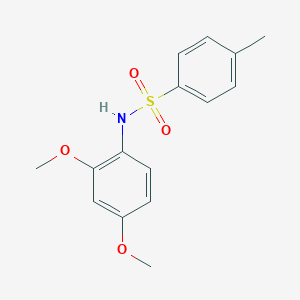

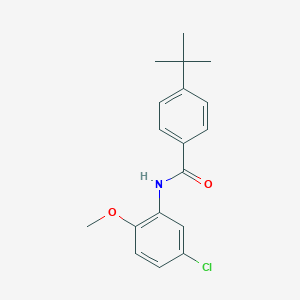
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
